molecular formula C10H15ClO B13957170 2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one CAS No. 343787-33-7

2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one

Cat. No.: B13957170
CAS No.: 343787-33-7
M. Wt: 186.68 g/mol
InChI Key: VALWHEPJEHHTGV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C10H15ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom, a vinyl group, and a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-ethenylcyclohexanone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition studies and the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(p-tolyl)ethan-1-one: Another chlorinated ketone with a similar structure but different substituents.

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: A compound with a similar chlorinated ketone structure but a different ring system.

Uniqueness

2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group and the cyclohexyl ring, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

343787-33-7

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

2-chloro-1-(2-ethenylcyclohexyl)ethanone

InChI

InChI=1S/C10H15ClO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h2,8-9H,1,3-7H2

InChI Key

VALWHEPJEHHTGV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCC1C(=O)CCl

Origin of Product

United States

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